Diphenyl(13C)methanone CAS number 32488-48-5
Diphenyl(13C)methanone CAS number 32488-48-5
An In-Depth Technical Guide to Diphenyl(13C)methanone (CAS 32488-48-5)
Authored by a Senior Application Scientist
Abstract
Diphenyl(13C)methanone, the isotopically labeled analogue of benzophenone, is a powerful and versatile tool in modern chemical and biomedical research. The strategic incorporation of a stable, heavy carbon isotope (¹³C) at the carbonyl position transforms this otherwise common aromatic ketone into a highly sensitive probe for mechanistic, quantitative, and structural studies. This guide provides an in-depth exploration of Diphenyl(13C)methanone, covering its synthesis, rigorous analytical characterization, and diverse applications. We delve into the causality behind experimental designs, from elucidating complex reaction pathways to its role as a gold-standard internal standard in mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique analytical advantages conferred by this specific isotopic label.
The Rationale for Carbonyl-¹³C Isotopic Labeling
The utility of Diphenyl(13C)methanone stems directly from the replacement of the naturally abundant, NMR-inactive ¹²C atom at the carbonyl carbon with the stable, NMR-active ¹³C isotope. Carbon-13's nuclear spin of ½ makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, while its increased mass (M+1) makes it easily distinguishable by Mass Spectrometry (MS).[1] This "isotopic tag" at the molecule's reactive center allows researchers to precisely track its fate in complex chemical or biological systems without altering its fundamental chemical reactivity.[1]
Key advantages of this specific labeling include:
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Mechanistic Elucidation: The ¹³C label serves as a tracer, enabling chemists to definitively map bond-forming and bond-breaking events and trace the rearrangement of the carbon skeleton, which provides direct evidence for reaction pathways.[1]
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Quantitative Accuracy: In mass spectrometry, the mass difference between the labeled standard and the unlabeled analyte allows for highly accurate and precise quantification, correcting for sample loss during preparation and variations in instrument response.[2]
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Spectroscopic Probing: The carbonyl carbon's chemical environment is highly sensitive, making the ¹³C NMR signal a powerful probe for studying intermolecular interactions, such as in photoaffinity labeling experiments.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is critical for its effective application. The key characteristics of Diphenyl(13C)methanone are summarized below.
| Property | Value | Source |
| CAS Number | 32488-48-5 | [3][4] |
| Molecular Formula | ¹³CC₁₂H₁₀O | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| Unlabeled CAS | 119-61-9 | [3] |
| Appearance | Solid | |
| Melting Point | 47-51 °C (lit.) | |
| Boiling Point | 305 °C (lit.) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Mass Shift | M+1 | |
| InChI Key | RWCCWEUUXYIKHB-KCKQSJSWSA-N |
Synthesis and Isotopic Incorporation
Achieving selective isotopic enrichment at the carbonyl carbon requires synthetic methods that can precisely incorporate the ¹³C label. The choice of strategy often depends on the availability and cost of the labeled starting material.
Primary Synthetic Strategies
Two classical and robust methods for synthesizing Diphenyl(13C)methanone are the Friedel-Crafts acylation and the Grignard reaction.
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Friedel-Crafts Acylation: This is a direct and widely used electrophilic aromatic substitution.[5] The reaction involves treating benzene with a ¹³C-labeled benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion which is then attacked by the benzene ring. The use of a pre-labeled benzoyl chloride ensures the ¹³C atom is incorporated exclusively at the carbonyl position.
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Grignard Reaction: This organometallic approach offers an alternative route, particularly when starting from different labeled precursors.[7] A phenylmagnesium bromide Grignard reagent is prepared and reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form the magnesium salt of ¹³C-carboxyl-labeled benzoic acid.[8][9] Following acidic workup, the resulting [¹³C]benzoic acid can be converted to its acyl chloride and used in a subsequent Friedel-Crafts acylation with a second equivalent of benzene to yield the final product.
More modern approaches, such as transition-metal-catalyzed carbonylation reactions using ¹³C-labeled carbon monoxide (¹³CO), also provide efficient routes.[1]
Workflow Diagram: Friedel-Crafts Synthesis
Caption: Synthetic workflow for Diphenyl(¹³C)methanone via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety protocols.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous benzene (2 equivalents).
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Catalyst Addition: Cool the flask in an ice bath and slowly add aluminum chloride (AlCl₃, 1.1 equivalents) in portions.
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Acylating Agent Addition: Dissolve [carbonyl-¹³C]benzoyl chloride (1 equivalent) in anhydrous benzene and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
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Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Purification: Wash the combined organic layers with NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure Diphenyl(13C)methanone.
Analytical Verification and Quality Control
Confirming the identity, isotopic enrichment, and purity of the final product is a non-negotiable step. A multi-technique approach provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for confirming the position of the ¹³C label.
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¹³C NMR: The key diagnostic signal is the resonance of the carbonyl carbon. In Diphenyl(13C)methanone, this peak appears at approximately 197-198 ppm (in CDCl₃), significantly downfield due to the deshielding effect of the electronegative oxygen atom.[10] The high isotopic enrichment results in a signal of very high intensity at this position, confirming successful labeling.
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¹H NMR: The proton spectrum is similar to that of unlabeled benzophenone. However, high-resolution spectra may reveal small ¹H-¹³C coupling constants between the carbonyl carbon and the ortho-protons of the phenyl rings, providing further structural confirmation.[1]
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and assessing isotopic purity. The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 183, which is one mass unit higher than that of unlabeled benzophenone (m/z 182). The relative intensities of the m/z 183 and m/z 182 peaks are used to calculate the atom % ¹³C enrichment.
Infrared (IR) Spectroscopy
Due to the "isotope effect," the C=O stretching vibration in the IR spectrum is shifted to a lower wavenumber compared to the ¹²C=O bond.[11] This is because the heavier ¹³C atom causes the bond to vibrate at a lower frequency. This shift, typically around 40 cm⁻¹, provides complementary evidence of successful isotopic incorporation.[11]
Workflow Diagram: Analytical Characterization
Caption: A multi-technique workflow for the analytical verification of the final product.
Core Research Applications
The true value of Diphenyl(13C)methanone lies in its application to solve complex scientific problems.
Application as an Internal Standard for Quantitative Analysis
This is one of the most common and critical applications, particularly in pharmaceutical and environmental analysis. Unlabeled benzophenone is a known metabolite and environmental contaminant.[2][12] To accurately quantify its presence in complex matrices like plasma or water, a stable isotope-labeled internal standard (SIL-IS) is indispensable.
Causality: During sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and LC-MS analysis, the SIL-IS behaves almost identically to the unlabeled analyte. Any loss of analyte during extraction or any suppression of ionization in the MS source will affect the SIL-IS to the same degree. By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, one can calculate the analyte's concentration with high precision and accuracy, as the ratio remains constant regardless of these variations.
Protocol: Quantification of Benzophenone in Plasma using LC-MS/MS
-
Sample Preparation: Spike a known volume of plasma (e.g., 100 µL) with a small, precise amount of Diphenyl(13C)methanone solution (the internal standard).
-
Protein Precipitation: Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile), vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL of 50:50 water:methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable LC column (e.g., C18).
-
Use a gradient elution to separate benzophenone from other matrix components.
-
Set the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (unlabeled benzophenone, e.g., m/z 183 -> 105) and the internal standard (Diphenyl(13C)methanone, e.g., m/z 184 -> 105).
-
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Quantification: Construct a calibration curve using standards of known benzophenone concentration and a fixed concentration of the internal standard. Calculate the concentration of benzophenone in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
Diagram: Principle of Isotopic Dilution Mass Spectrometry
Caption: Use of Diphenyl(¹³C)methanone (A*) as an internal standard for analyte (A) quantification.
Mechanistic and Photochemical Studies
Benzophenone is a canonical molecule in organic photochemistry due to the properties of its excited triplet state.[1] When studying its reactions, such as hydrogen abstraction, the ¹³C label at the carbonyl is invaluable. For example, in an NMR tube, one can irradiate a sample containing Diphenyl(13C)methanone and a hydrogen donor. By monitoring the reaction with ¹³C NMR, the disappearance of the carbonyl signal at ~198 ppm and the appearance of new signals corresponding to the photoproducts can be directly observed, providing kinetic and mechanistic data in situ.[1]
Safety, Handling, and Storage
User safety is paramount. Diphenyl(13C)methanone shares the toxicological profile of its unlabeled counterpart.
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Hazard Classification: Classified as possibly carcinogenic to humans (Carcinogenicity 1B) and may cause damage to organs (liver, kidney) through prolonged or repeated oral exposure (STOT RE 2). It is also harmful to aquatic life.
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GHS Pictograms: Health Hazard, Danger.
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Precautionary Codes: P202, P260, P273, P280, P308 + P313, P405.
-
Handling: Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
Diphenyl(13C)methanone (CAS 32488-48-5) is more than just a heavy version of benzophenone; it is a precision instrument for chemical analysis. Its value is derived from the strategic placement of the ¹³C isotope at its functional core, enabling unparalleled accuracy in quantitative mass spectrometry and providing a clear spectroscopic window into complex reaction mechanisms. For researchers in drug development, environmental science, and physical organic chemistry, mastering the application of this labeled compound opens the door to more reliable, reproducible, and insightful experimental outcomes.
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